NNMT Inhibitory Potency of the 5-Ethynyl Chemotype vs. N-Methyl and Des-Ethynyl Nicotinamide Controls
The 5-ethynyl substitution is a critical potency determinant for NNMT inhibition within the nicotinamide chemotype. In the classic bisubstrate inhibitor series reported by Policarpo et al., the alkynyl-linked nicotinamide-SAM conjugate NS1 achieved subnanomolar affinity (IC50 < 1 nM) against human NNMT, whereas nicotinamide alone (the endogenous substrate) exhibits Km values in the micromolar range and is not an inhibitor at saturating concentrations [1]. While 5-Ethynyl-N-(2-methoxyethyl)nicotinamide itself has not been directly profiled in this head-to-head study, the SAR established for the alkynyl linker class provides class-level inference that the 5-ethynyl group enables the linear geometry necessary for high-affinity tunnel occupancy. Comparative data from the NNMT inhibitor literature further indicate that N-methyl and N-ethyl 5-ethynylnicotinamide derivatives show IC50 values in the low micromolar range (1.2 µM for the N-methyl analog NNMTi), representing a >1,000-fold potency differential relative to the optimized alkynyl bisubstrate inhibitors and a significant gain over des-ethynyl nicotinamide (IC50 > 100 µM) . The N-(2-methoxyethyl) substitution in the target compound introduces additional hydrogen-bond acceptors and altered lipophilicity compared to the N-methyl or N-ethyl analogs, which may further modulate both NNMT affinity and off-target profiles .
| Evidence Dimension | NNMT inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported for 5-Ethynyl-N-(2-methoxyethyl)nicotinamide; class SAR predicts intermediate potency between N-methyl analog (1.2 µM) and optimized alkynyl bisubstrate inhibitors (<1 nM) based on linker geometry. |
| Comparator Or Baseline | NNMTi (N-methyl-5-ethynylnicotinamide): IC50 = 1.2 µM; Nicotinamide (des-ethynyl): IC50 > 100 µM; NS1 (alkynyl bisubstrate): IC50 < 1 nM |
| Quantified Difference | 5-ethynyl chemotype provides ~100-fold potency gain over des-ethynyl nicotinamide; N-(2-methoxyethyl) modification may shift potency relative to N-methyl analog by estimated 2-10 fold based on alkyl chain SAR. |
| Conditions | NNMT enzyme inhibition assay using human recombinant NNMT, nicotinamide as substrate, SAM as cofactor; incubation 2 hr; detection by RapidFire mass spectroscopy or fluorescence polarization. Data compiled from Policarpo et al. (J Med Chem, 2019) and CNReagent NNMTi product specifications. |
Why This Matters
For users procuring a 5-ethynylnicotinamide for NNMT inhibition studies, the choice of N-substituent (methyl vs. methoxyethyl vs. cyclopropyl) can alter potency by an order of magnitude, making it essential to verify the specific derivative's activity rather than assuming class-level interchangeability.
- [1] Policarpo RL, Decultot L, May E, et al. High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). J Med Chem. 2019;62(21):9837-9873. doi:10.1021/acs.jmedchem.9b01238. View Source
